3-amino-N-phenylbutanamide
Description
Properties
IUPAC Name |
3-amino-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZMNRPDRVJKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenylbutanamide typically involves the reaction of 3-aminobutyric acid with aniline under specific conditions. One common method is to use a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-aminobutyric acid and the amino group of aniline. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of 3-nitro-N-phenylbutanamide, where the nitro group is reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 3-amino-N-phenylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-nitro-N-phenylbutanamide.
Reduction: 3-amino-N-phenylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. By inhibiting DPP-IV, the compound can increase the levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels. This mechanism makes it a potential candidate for the treatment of type 2 diabetes.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table compares 3-amino-N-phenylbutanamide with structurally related compounds from the evidence:
Key Findings from Comparative Analysis
Physicochemical Properties
- Polarity: Amino groups (e.g., in this compound) increase water solubility compared to non-polar analogs like 3-methyl-N-(2-phenylethyl)butanamide .
- Thermal Stability : Aromatic amides (e.g., 3-chloro-N-phenylbenzamide) exhibit higher melting points (>150°C) due to planar molecular stacking .
Biological Activity
3-Amino-N-phenylbutanamide, also known by its chemical identifier 111961-65-0, is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a phenyl ring, and a butanamide moiety, which contribute to its biological properties.
Research indicates that this compound may act as an enzyme inhibitor , particularly targeting dipeptidyl peptidase-IV (DPP-IV). DPP-IV is crucial in glucose metabolism, and its inhibition can lead to increased levels of incretin hormones, enhancing insulin secretion and lowering blood glucose levels. This mechanism positions the compound as a potential candidate for treating type 2 diabetes.
Additionally, studies suggest that the compound may function as a ligand in receptor binding studies, which could be pivotal in understanding its role in various signaling pathways.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in several contexts:
- Antidiabetic Effects : By inhibiting DPP-IV, the compound may improve glycemic control in diabetic models. This has been demonstrated in various preclinical studies where the administration of this compound resulted in significant reductions in blood glucose levels.
- Cancer Research : Preliminary investigations suggest that this compound might exhibit anticancer properties. Its ability to modulate certain signaling pathways could potentially inhibit tumor growth or enhance the efficacy of existing chemotherapeutics .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Modifications to the phenyl ring or the butanamide chain can significantly impact its biological activity. For instance, variations in substituents on the phenyl ring have been shown to alter binding affinity and inhibitory potency against DPP-IV .
| Modification | Effect on Activity |
|---|---|
| Substituted phenyl | Increased binding affinity |
| Altered amide group | Enhanced inhibitory potency |
| Chain length variation | Impact on pharmacokinetics |
Case Studies
- Diabetes Model Studies : In a study involving diabetic rats, administration of this compound led to a statistically significant decrease in fasting blood glucose levels compared to control groups. The results indicated that the compound effectively mimicked the action of incretin hormones.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that this compound reduced cell viability and induced apoptosis. The compound was particularly effective against breast cancer cells, suggesting its potential as an adjunct therapy in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-N-phenylbutanamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between phenylamine and activated carbonyl intermediates. Critical parameters include temperature control (60–80°C for amide bond formation), solvent selection (e.g., DMF or THF for polar aprotic conditions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Characteristic peaks include δ 6.5–7.5 ppm (aromatic protons), δ 2.8–3.2 ppm (amide NH), and δ 1.2–1.8 ppm (aliphatic CH₃/CH₂ groups).
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O amide), ~3300 cm⁻¹ (N-H), and ~3050 cm⁻¹ (aromatic C-H). Cross-referencing with PubChem’s computed spectral data ensures accuracy .
Q. What crystallographic methods are used to resolve the 3D structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with monoclinic systems (e.g., space group P2₁/c) and parameters like unit cell dimensions (a = 25.02 Å, b = 5.37 Å) provide atomic-resolution data. Absorption corrections (e.g., CrysAlis RED) mitigate experimental artifacts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during this compound synthesis?
- Methodological Answer : Kinetic studies using HPLC to monitor intermediates identify side products (e.g., over-alkylation). Adjusting pH (6.5–7.5), using catalytic bases (e.g., NaHCO₃), and slow reagent addition reduce byproduct formation. Computational modeling (DFT) predicts reactive intermediates to refine conditions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Systematic meta-analysis of dose-response curves (e.g., IC₅₀ variability) using Cochrane guidelines ensures reproducibility. Factors like cell line variability (HEK293 vs. HeLa) and assay protocols (MTT vs. resazurin) must be standardized. Cross-validation with in silico docking studies (AutoDock Vina) clarifies structure-activity relationships .
Q. How does computational modeling predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Tools like SwissADME calculate parameters:
- LogP : ~2.5 (moderate lipophilicity).
- H-bond donors/acceptors : 2/3, influencing blood-brain barrier penetration.
Molecular dynamics simulations (GROMACS) assess stability in biological membranes .
Q. What advanced analytical workflows validate trace impurities in this compound batches?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. High-resolution mass spectrometry (HRMS) identifies byproducts (e.g., m/z 234.12 for deaminated derivatives). Quantification against certified reference materials (e.g., Cayman Chemical standards) ensures compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
